Methyl L-histidinate hydrochloride

Description

Contextualization within Amino Acid Ester Chemistry

Amino acid esters, including Methyl L-histidinate hydrochloride, are a class of compounds where the carboxylic acid group of an amino acid is converted into an ester. This modification is a fundamental strategy in peptide synthesis and other areas of medicinal chemistry. The esterification protects the carboxylic acid group from participating in unwanted side reactions during the coupling of amino acids to form a peptide chain. The methyl ester of L-histidine is particularly important due to the unique properties of the histidine side chain, which contains an imidazole (B134444) ring. This ring can act as a proton shuttle and a ligand for metal ions, playing a crucial role in the function of many enzymes and proteins. wikipedia.org

Significance as a Precursor and Synthetic Intermediate

The primary significance of this compound in research lies in its role as a precursor and synthetic intermediate. ontosight.aichemimpex.com It serves as a fundamental building block in the synthesis of a wide array of more complex molecules. chemimpex.comchemimpex.com For instance, it is a key starting material in the multi-step synthesis of various therapeutic agents and biologically active compounds. chemimpex.comchemimpex.com The ability to selectively modify the amino group and the imidazole ring of the histidine moiety, while the carboxylic acid is protected as a methyl ester, provides chemists with a versatile platform for molecular design and construction.

One common synthetic route to produce this compound involves the reaction of L-histidine with thionyl chloride in methanol (B129727). prepchem.comsemanticscholar.org This process, known as Fischer esterification, is a reliable method for preparing amino acid esters. prepchem.com

Overview of Research Directions and Applications

The research applications of this compound are diverse and span several scientific disciplines. In the realm of peptide synthesis , it is a frequently used building block for creating peptides with specific biological activities. chemimpex.combiosynth.com The incorporation of the histidine residue is often critical for the function of the resulting peptide.

In biochemical research , this compound is utilized to study the kinetics and mechanisms of enzymes that interact with histidine or its derivatives. chemimpex.com It can act as a substrate or an inhibitor, providing valuable insights into enzymatic processes. wikipedia.org For example, it has been used in studies of histidine decarboxylase, an enzyme involved in the production of histamine. wikipedia.org

Furthermore, in the field of drug discovery and development , this compound and its derivatives are explored for their potential therapeutic properties. chemimpex.comchemimpex.com Researchers investigate these compounds for a range of biological activities, aiming to develop new drugs for various diseases. ontosight.ai Its role as an intermediate allows for the synthesis of complex molecules that can be screened for pharmacological activity. chemimpex.comchemimpex.com Another significant application is in the preparation of optically pure L-(+)-Ergothioneine, a naturally occurring antioxidant. usbio.net

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18684-16-7 (monohydrochloride), 7389-87-9 (dihydrochloride) | usbio.netsmallmolecules.com |

| Molecular Formula | C7H12ClN3O2 (monohydrochloride), C7H13Cl2N3O2 (dihydrochloride) | smallmolecules.commedchemexpress.com |

| Molecular Weight | 205.65 g/mol (monohydrochloride), 242.11 g/mol (dihydrochloride) | medchemexpress.comachemblock.com |

| Appearance | White to off-white solid | usbio.netmedchemexpress.com |

| Solubility | Soluble in water, methanol, and DMSO | usbio.net |

| Melting Point | >190°C (decomposes) | usbio.net |

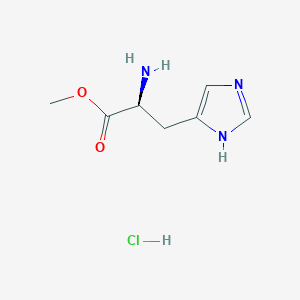

Structure

2D Structure

Properties

CAS No. |

18684-16-7 |

|---|---|

Molecular Formula |

C7H12ClN3O2 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;/h3-4,6H,2,8H2,1H3,(H,9,10);1H/t6-;/m0./s1 |

InChI Key |

VEEIFXWJNCAVEQ-RGMNGODLSA-N |

SMILES |

COC(=O)C(CC1=CN=CN1)N.Cl |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)N.Cl |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N.Cl |

Other CAS No. |

22888-60-4 |

Synonyms |

L-Histidine, Methyl ester, Monohydrochloride |

Origin of Product |

United States |

Synthetic Methodologies for Methyl L Histidinate Hydrochloride and Its Derivatives

Direct Esterification with Methanol (B129727) and Acid Catalysts (e.g., Thionyl Chloride, HCl)

A prevalent and efficient method for the synthesis of Methyl L-histidinate hydrochloride is the direct esterification of L-histidine with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) and hydrogen chloride (HCl) are commonly employed for this purpose.

The reaction with thionyl chloride in methanol is particularly effective. L-histidine is suspended in methanol, and thionyl chloride is added dropwise, typically at a reduced temperature to control the exothermic reaction. The mixture is then heated to reflux. This process generates HCl in situ, which catalyzes the esterification. A modified procedure involving the dropwise addition of thionyl chloride to methanol at 0°C, followed by the addition of L-histidine and refluxing for 6 hours, has been reported to yield the dihydrochloride (B599025) product in 92% yield after washing with ethyl acetate, diethyl ether, and n-hexane semanticscholar.org. This method is advantageous as it provides anhydrous conditions favorable for esterification and the final product is readily isolated as its hydrochloride salt reddit.compianetachimica.itresearchgate.net.

Direct esterification using gaseous hydrogen chloride bubbled through methanol is another established technique. While effective, it can be less convenient than using thionyl chloride due to the handling of gaseous HCl. Other protic acids such as sulfuric acid and p-toluenesulfonic acid can also be used as catalysts nih.gov.

The general mechanism for these acid-catalyzed esterifications involves the protonation of the carboxylic acid group of L-histidine, which increases its electrophilicity and facilitates nucleophilic attack by methanol. The subsequent elimination of water drives the reaction towards the formation of the methyl ester.

Trimethylchlorosilane/Methanol System for Esterification

An alternative and convenient method for the preparation of amino acid methyl ester hydrochlorides, including this compound, utilizes a trimethylchlorosilane (TMSCl)/methanol system. This approach offers mild reaction conditions and generally produces good to excellent yields nih.gov.

In this procedure, the amino acid is treated with TMSCl, followed by the addition of methanol. The reaction is typically stirred at room temperature. The TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification of the carboxylic acid. This method has been shown to be broadly applicable to a range of amino acids, including natural, aromatic, and aliphatic ones nih.gov. For the synthesis of L-Histidine methyl ester hydrochloride, L-histidine is added to a mixture of anhydrous methanol and trimethylchlorosilane and reacted at room temperature for approximately 13 hours google.com. The product is then isolated after evaporation and washing google.com.

The key advantages of the TMSCl/methanol system are its operational simplicity, the mildness of the reaction conditions (room temperature), and the avoidance of harsh reagents, making it a favorable option for sensitive substrates nih.gov.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be adjusted to achieve this, including reaction time, temperature, and the molar ratio of reactants.

For the thionyl chloride/methanol method, a study reported a modified procedure where after an initial 6-hour reflux, the solution was stirred overnight at room temperature and then recharged with an additional equivalent of thionyl chloride and refluxed for another 6 hours. This approach resulted in a high yield of 92% semanticscholar.org. This suggests that a prolonged reaction time and a higher effective concentration of the catalyst can drive the reaction to completion.

In general esterification reactions, temperature and the alcohol-to-acid ratio are significant factors influencing the reaction conversion angolaonline.netresearchgate.net. While specific optimization studies for this compound are not extensively detailed in the provided context, the principles of chemical kinetics suggest that increasing the temperature (up to the reflux temperature of methanol) and using a large excess of methanol will favor the formation of the ester product.

Purification of the final product is also a critical step for obtaining high-purity this compound. Washing the crude product with solvents like ethyl acetate, diethyl ether, and n-hexane is effective in removing organic impurities semanticscholar.org.

Derivatization Strategies of this compound

This compound serves as a versatile starting material for further chemical modifications, particularly at the nitrogen atoms of the amino group and the imidazole (B134444) ring.

Synthesis of N-Methylated L-Histidine Methyl Ester Hydrochlorides (e.g., Nα-Methyl, Nπ-Methyl)

N-methylation of L-histidine derivatives can lead to compounds with altered biological activities and chemical properties. The methylation can occur at the α-amino group (Nα) or at one of the nitrogen atoms of the imidazole ring (Nπ or Nτ).

One approach to synthesize N,N-dimethyl histidine methyl ester involves dissolving histidine methyl ester dihydrochloride in methanol and reacting it with sodium cyanoborohydride and formaldehyde (B43269) semanticscholar.org. This reductive amination procedure is a common method for the methylation of amines.

The synthesis of Nτ-methylhistidine (also referred to as 1-methylhistidine or tele-methylhistidine) can be achieved through a multi-step sequence starting from L-histidine. One method involves the alkylation of the methyl ester of L-Nα,3-dibenzoylhistidine with trimethyloxonium (B1219515) fluoroborate, followed by hydrolysis to yield L-1-methylhistidine researchgate.net.

The methylation of the peptidyl-L-histidine can result in the formation of peptidyl-L-1'-methyl-L-histidine (tau-methylhistidine) or peptidyl-L-3'-methyl-L-histidine (pi-methylhistidine) monarchinitiative.org. Specialized enzymes, known as histidine methyltransferases, are responsible for these modifications in biological systems nih.gov.

Achieving regioselectivity in the methylation of the histidine imidazole ring is a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (Nπ and Nτ). Various strategies have been developed to control the site of methylation.

One approach to achieve regioselective Nπ-methylation involves a sequence starting from L-histidine. This includes conversion to the methyl ester of (-)-(S)-2-chloro-3-(5-imidazolyl)-propionic acid, followed by benzoylation and reaction with trimethyloxonium fluoroborate, which selectively yields the Nπ-methyl compound researchgate.net.

Another strategy for regioselective Nτ-alkylation involves the protection of the Nα and Nπ nitrogens. This can be accomplished by reacting L-histidine methyl ester with N,N'-carbonyldiimidazole, which leads to the formation of a cyclic derivative, (7S)-5,6,7,8-tetrahydro-7-(methoxycarbonyl)-5-oxoimidazo[1,5-c]pyrimidine. In this protected form, alkylation can only occur at the Nτ position. Subsequent hydrolysis affords the L-Nτ-alkylhistidine in high yield researchgate.net.

These regioselective approaches are crucial for the synthesis of specific N-methylated histidine derivatives, which are valuable tools for studying biological processes and for the development of new therapeutic agents.

Use of Specific Methylating Reagents (e.g., Methyl Iodide, Dimethyl Carbonate)

The methylation of histidine and its derivatives is a key transformation that can target various sites within the molecule, including the amino group, the carboxylic acid group (esterification), and the nitrogen atoms of the imidazole ring. nih.govnih.gov The choice of methylating reagent is critical as it influences the selectivity and efficiency of the reaction.

Methyl Iodide is a powerful and commonly used methylating agent. In the synthesis of N,N-dimethyl histidine methyl ester, for instance, histidine methyl ester dihydrochloride is subjected to reductive amination using formaldehyde in the presence of a reducing agent, which is a common method for N-methylation. semanticscholar.org While not a direct methylation with methyl iodide, this highlights the synthesis of methylated derivatives. The high reactivity of methyl iodide makes it effective for methylation, often used in the synthesis of various methylated compounds. researchgate.netresearchgate.net

Dimethyl Carbonate (DMC) has emerged as an environmentally friendly alternative to traditional methylating agents like methyl halides and dimethyl sulfate. researchgate.net DMC is less toxic, biodegradable, and can be produced from sustainable feedstocks. nih.govnih.gov It is a versatile reagent capable of both methylation and carboxymethylation. nih.gov The N-methylation of amines using DMC has been achieved under various conditions, including in continuous flow systems, which allow for safe operation at high temperatures and pressures. mit.edu This method often provides high selectivity for monomethylation. mit.edu While specific examples of its use for the direct synthesis of Methyl L-histidinate are less detailed in the provided results, its general application for methylating amines and other functional groups is well-established, suggesting its potential utility in histidine chemistry. researchgate.net

| Reagent | Typical Use | Advantages | Considerations |

|---|---|---|---|

| Methyl Iodide | General methylation of various functional groups | High reactivity | Toxicity and handling precautions required |

| Dimethyl Carbonate (DMC) | "Green" methylation of amines, phenols, carboxylic acids | Low toxicity, biodegradable, sustainable production researchgate.netnih.gov | Often requires higher temperatures or catalysts mit.edu |

Protection Group Chemistry for Imidazole Nitrogen (e.g., Trityl)

In the multi-step synthesis of peptides or other complex molecules involving histidine, it is often necessary to protect the imidazole nitrogen atoms (N-π and N-τ) to prevent unwanted side reactions. researchgate.net The trityl (triphenylmethyl, Trt) group is a widely used protecting group for the imidazole ring of histidine. sci-hub.se

The direct tritylation of histidine side chains is a convenient method for peptide synthesis. sci-hub.se The protection is typically achieved by reacting a histidine derivative, such as L-histidine methyl ester, with trityl chloride (Ph₃CCl) in the presence of a base like triethylamine. nih.gov This selectively protects the N-τ position of the imidazole ring. nih.gov The trityl group is advantageous because it is bulky, which can prevent side reactions, and it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), at the end of the synthesis. nih.gov The use of trityl protection has been reported to yield products with high purity and is suitable for large-scale industrial production. patsnap.com

Synthesis of Imidazopyridine Derivatives

This compound is a valuable precursor for the synthesis of imidazopyridine derivatives. sigmaaldrich.com Imidazopyridines are fused heterocyclic systems that are of significant interest in medicinal chemistry due to their diverse biological activities. imist.mae3s-conferences.orgmdpi.com

One common method to synthesize these derivatives from Methyl L-histidinate is the Pictet-Spengler reaction. sigmaaldrich.com This reaction involves the condensation of an amine (in this case, the amino group of methyl histidinate) with an aldehyde or ketone, followed by a ring-closing cyclization. The reaction is typically acid-catalyzed. By reacting this compound with various aldehydes, a diverse library of imidazopyridine derivatives can be generated. sigmaaldrich.com The synthesis of these compounds can also be achieved through multicomponent reactions, which allow for the convenient construction of the complex scaffold in a single step. nih.gov

Formation of Metal-Chelating Ligands from Methyl L-histidinate

The histidine side chain, with its imidazole ring and the amino acid's α-amino and carboxylate groups, provides multiple coordination sites, making it an excellent ligand for various metal ions. mdpi.comnih.gov Methyl L-histidinate retains the key nitrogen donors from the α-amino group and the imidazole ring, allowing it to act as a potent chelating agent. rsc.orgrsc.org A chelating ligand is a molecule that can form multiple bonds to a single metal ion, often forming a ring structure. libretexts.org

Methyl L-histidinate can act as a bidentate or tridentate ligand, coordinating with metal ions through the α-amino nitrogen and one of the imidazole nitrogen atoms. mdpi.com It has been shown to form stable complexes with several divalent transition metal ions, including copper(II), nickel(II), and mercury(II). rsc.org The formation of these complexes is pH-dependent, as the nitrogen atoms need to be deprotonated to bind the metal. mdpi.com The study of these metal complexes is important for understanding the role of histidine residues in metalloproteins and for the design of novel materials. nih.govmdpi.com For example, N-methacryloyl-(L)-histidine methyl ester, a metal-chelating ligand, can be synthesized from L-histidine methyl ester by reacting it with methacryloyl chloride. sigmaaldrich.com

| Metal Ion | Complex | Log K (Formation Constant) | Reference |

|---|---|---|---|

| Copper(II) | [Cu(L)] | - | rsc.org |

| Copper(II) | [Cu(L)₂] | - | rsc.org |

| Nickel(II) | [Ni(L)] | - | rsc.org |

| Nickel(II) | [Ni(L)₂] | - | rsc.org |

| Mercury(II) | [Hg(L)] | - | rsc.org |

| Mercury(II) | [Hg(L)₂] | - | rsc.org |

Note: 'L' represents the L-histidine methyl ester ligand. Specific Log K values were determined by potentiometric titration at 25 °C and I= 0·1M(KCl) but are not explicitly listed in the abstract. rsc.org

Advanced Spectroscopic and Structural Elucidation

Crystallographic Analysis

Crystallographic studies are essential for determining the precise atomic arrangement within a crystal lattice, offering a foundational understanding of the compound's solid-state structure.

Single crystal X-ray diffraction (SCXRD) analysis is a powerful technique for the unambiguous determination of molecular and crystal structures. For Methyl L-histidinate dihydrochloride (B599025), SCXRD studies have successfully elucidated its key structural parameters. akjournals.comresearchgate.net A specimen crystal was analyzed using XRD, revealing its crystallographic details. akjournals.com The compound crystallizes in a monoclinic structure, which is a common crystal system for L-histidine derivatives. akjournals.comresearchgate.netresearchgate.netresearchgate.net

The crystallographic data obtained from SCXRD analysis are summarized in the table below. akjournals.com These parameters precisely define the unit cell of the crystal. akjournals.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a | 8.215 Å |

| b | 7.105 Å |

| c | 9.512 Å |

| α | 90° |

| β | 94.54° |

| γ | 90° |

| Data derived from single crystal X-ray diffraction analysis. akjournals.com |

High-Resolution X-ray Diffraction (HR-XRD) is employed to assess the quality of single crystals. researchgate.netresearchgate.net This technique is sensitive to minute variations in lattice parameters and can identify crystalline imperfections. While HR-XRD is a standard method for analyzing the crystalline perfection of L-histidine derivatives, specific HR-XRD data for Methyl L-histidinate hydrochloride is not detailed in the available research. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are used to identify the functional groups present in a molecule and to study their vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy is a key analytical tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound has been recorded to confirm the presence of its characteristic chemical bonds. akjournals.comresearchgate.net The analysis confirms the presence of the carbonyl group, imidazole (B134444) ring, and ester group, among other structural features. akjournals.com

Key vibrational bands and their assignments from the FT-IR spectrum are presented below. akjournals.com

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 1741 | C=O Stretching | Carbonyl Group |

| 1625 | C=N Stretching | Imidazole Ring |

| 1600 | Aromatic C=C Stretching | Imidazole Ring |

| 1434 | C–C Stretching | Carbon Skeleton |

| 1291 | C–O Stretching | Carbonyl Group |

| 1148 | C–O Stretching | Ester Group |

| Data from FT-IR spectrum recorded in the KBr phase. akjournals.com |

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR, focusing on the scattering of light from molecular vibrations. worldscientific.comdoi.org This technique is particularly useful for analyzing vibrations of non-polar bonds and symmetric functional groups. FT-Raman studies have been conducted on L-histidinium methyl ester dihydrochloride to confirm the existence of its chemical groups and to analyze its molecular vibrations. researchgate.netresearchgate.net The Raman spectrum helps in providing a more complete vibrational analysis of the molecule, corroborating the structural data obtained from XRD and FT-IR methods. researchgate.networldscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure, conformation, and dynamics can be obtained.

Proton NMR (1H NMR) for Proton Environment and Conformational Studies

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the proton environment and conformational preferences of this compound. The chemical shifts of the protons provide information about their local electronic environment, while the coupling constants between adjacent protons reveal the dihedral angles, which are crucial for conformational analysis.

Spectroscopic techniques like ¹H NMR, in conjunction with quantum chemical calculations, have been employed to describe the conformational behavior of L-histidine methyl ester (His-OMe). acs.org These studies help in understanding the energetically favorable conformers and their structural properties in both isolated phases and in solution. acs.org The analysis of ³JHH spin-spin coupling constants obtained in different solvents allows for the elucidation of the compound's conformational preferences in solution. acs.org

For Methyl L-histidinate dihydrochloride, ¹H NMR spectra have been recorded in solvents like DMSO-d6. chemicalbook.com The Human Metabolome Database (HMDB) provides experimental ¹H NMR data for methylhistidine in H₂O, showing characteristic peaks for the different protons in the molecule. hmdb.cahmdb.ca The Biological Magnetic Resonance Bank (BMRB) also contains ¹H NMR data for 1-Methyl-L-histidine in D₂O at pH 7.4. bmrb.io

Below is an interactive data table summarizing representative ¹H NMR chemical shifts for a related compound, 1-Methyl-L-histidine.

Table 1: ¹H NMR Chemical Shifts for 1-Methyl-L-histidine

| Proton | Chemical Shift (ppm) in D₂O |

|---|---|

| Hα | 3.955 |

| Hβ | 3.157, 3.058 |

| H(imidazole ring) | 6.988 |

| H(imidazole ring) | 7.636 |

| N-CH₃ | 3.676 |

Data sourced from the Biological Magnetic Resonance Bank, entry bmse000449. bmrb.io

Carbon-13 NMR (13C NMR) for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum, allowing for the characterization of the carbon skeleton.

The Biological Magnetic Resonance Bank (BMRB) holds ¹³C NMR data for 1-Methyl-L-histidine, which serves as a close structural analog. bmrb.io The chemical shifts of the carbonyl carbon, the α-carbon, the β-carbon, and the carbons of the imidazole ring can be assigned. For instance, in D₂O at pH 7.4, the carbonyl carbon (C=O) resonates at approximately 176.6 ppm, while the α-carbon (Cα) appears around 57.6 ppm. bmrb.io The carbons of the imidazole ring have characteristic shifts, for example, Cδ at ~136.8 ppm, Cγ at ~122.4 ppm, and Cε at ~141.2 ppm. bmrb.io The methyl carbon (N-CH₃) is typically observed further upfield, around 36.0 ppm. bmrb.io

Table 2: ¹³C NMR Chemical Shifts for 1-Methyl-L-histidine

| Carbon Atom | Chemical Shift (ppm) in D₂O |

|---|---|

| C=O | 176.647 |

| Cα | 57.556 |

| Cβ | 31.218 |

| Cδ (imidazole) | 136.78 |

| Cγ (imidazole) | 122.412 |

| Cε (imidazole) | 141.208 |

| N-CH₃ | 36.026 |

Data sourced from the Biological Magnetic Resonance Bank, entry bmse000449. bmrb.io

Two-Dimensional NMR Techniques (e.g., 1H-13C HSQC) for Structural Assignment

Two-dimensional (2D) NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are powerful tools for unambiguously assigning the proton and carbon signals in the NMR spectra of this compound. The HSQC spectrum correlates the chemical shifts of directly bonded proton and carbon atoms, providing a clear map of the molecule's connectivity.

For example, the HSQC spectrum of 1-Methyl-L-histidine shows a cross-peak connecting the proton signal of the α-proton to the carbon signal of the α-carbon. hmdb.ca Similarly, the protons of the methyl group show a correlation to the methyl carbon. This technique is invaluable for resolving ambiguities that may arise in one-dimensional spectra, especially for complex molecules. The Human Metabolome Database provides experimental 2D NMR data, including ¹H-¹³C HSQC spectra for 1-Methylhistidine. nih.gov The Biological Magnetic Resonance Bank also offers HSQC data for 1-Methyl-L-histidine. bmrb.io The use of combined ¹H NMR and ¹H-¹³C HSQC-NMR has been shown to improve the quality and predictive value of statistical models in metabolic screening. rsc.org

Solution NMR Experiments for Ligand Binding and Molecular Interactions

Solution NMR spectroscopy is a highly effective method for studying the interactions of this compound with other molecules, such as proteins or metal ions. pnas.org Changes in the NMR spectrum of the compound upon binding to a ligand can provide detailed information about the binding site, the conformation of the bound state, and the dynamics of the interaction. nih.gov

Methyl groups are particularly useful as NMR probes for biomolecular interactions. sigmaaldrich.com Techniques like the methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) effect have enabled the study of large biomolecular complexes. ucl.ac.uk Chemical shift perturbation studies, where the chemical shifts of the compound's nuclei are monitored upon titration with a binding partner, can be used to map the binding interface and determine the binding affinity. mdpi.com Furthermore, advanced NMR experiments can probe the dynamics of these interactions over a wide range of timescales, from fast fluctuations to slow conformational changes. nih.govucl.ac.uk For instance, the study of histidine residues in proteins has shown that solution NMR can provide insights into conformational equilibria and pKa values, which are crucial for understanding protein function. pnas.org

Mass Spectrometry Techniques in Research

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization and quantification of this compound. It provides highly sensitive and specific information regarding the mass-to-charge ratio of the molecule and its fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced counterpart, Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for assessing the purity of this compound and for its precise quantification in complex mixtures. biocompare.com

In LC-MS, the compound is first separated from other components in a sample by liquid chromatography and then introduced into the mass spectrometer for detection. This combination provides both retention time and mass-to-charge ratio information, enhancing the specificity of the analysis. restek.com

LC-MS/MS takes this a step further by subjecting the parent ion of this compound to fragmentation, and then analyzing the resulting fragment ions. This technique, often using a triple quadrupole mass spectrometer, allows for highly selective and sensitive quantification through methods like Multiple Reaction Monitoring (MRM). oup.comnih.gov For instance, a method for the quantification of 1-methylhistidine and 3-methylhistidine in human urine has been developed using UPLC-MS/MS. nih.gov In this method, specific transitions from the precursor ion to product ions are monitored (e.g., m/z 170.1 → m/z 126.1 for 1-methylhistidine). nih.govresearchgate.net

Stable isotope dilution analysis, where a known amount of an isotopically labeled internal standard is added to the sample, is often employed with LC-MS/MS to achieve high accuracy and precision in quantification. oup.com This approach has been successfully used for the determination of Nτ-methylhistidine and Nπ-methylhistidine in various biological matrices. oup.comresearchgate.net The development of these methods allows for the establishment of calibration curves over a specific concentration range with high linearity. oup.comnih.govnih.gov

Table 3: LC-MS/MS Parameters for the Analysis of Methylhistidine Isomers

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Nτ-methylhistidine | 170.20 | 96.10 | Optimized for instrument |

| Nτ-methylhistidine | 170.20 | 124.10 | Optimized for instrument |

| Nπ-methylhistidine | 170.20 | 96.10 | Optimized for instrument |

| Nτ-methyl-d3-histidine (Internal Standard) | 173.20 | 127.10 | Optimized for instrument |

Data adapted from a study on the quantification of methylhistidine isomers in chicken plasma. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying substances in a sample. For non-volatile compounds like amino acids and their salts, a derivatization step is necessary to increase their volatility for GC analysis. mdpi.com Methyl L-histidinate itself is a methyl ester derivative of L-histidine. Further derivatization is often employed to enhance its suitability for GC-MS analysis, ensuring thermal stability and producing specific fragmentation patterns for clear identification. mdpi.comnist.gov

The process typically involves converting the analyte into a less polar and more volatile compound. researchgate.net Common derivatization methods for amino acids include esterification followed by acylation. For instance, a two-step derivatization can be employed where the amino acid is first esterified (e.g., with methanol (B129727) to form the methyl ester) and then acylated. mdpi.com Reagents like methyl chloroformate can be used to create methoxycarbonyl derivatives, which are stable and well-suited for GC-MS analysis. nist.gov Another common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) group. researchgate.netmdpi.com

The derivatized Methyl L-histidinate is then introduced into the GC, where it travels through a capillary column and is separated from other components. The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for definitive identification. nist.gov The electron ionization mass spectra of these derivatives show specific fragmentation patterns that are crucial for structure elucidation. nist.gov

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Derivatization Reagent | Derivative Formed | Key Advantages |

|---|---|---|

| Methyl chloroformate | Methoxycarbonyl (MOC) methyl esters | Stable derivatives, specific fragmentation patterns nist.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) derivatives | Common for general metabolite profiling mdpi.com |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | t-Butyldimethylsilyl (TBDMS) derivatives | Provides excellent linearity for quantification researchgate.net |

| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionic (PFP) derivatives | Increases electronegativity for enhanced detection mdpi.com |

Stable Isotope Dilution Analysis for High-Precision Quantification in Research Samples

For highly accurate and precise quantification of Methyl L-histidinate in complex matrices like biological samples, stable isotope dilution analysis (SIDA) coupled with mass spectrometry is the preferred method. oup.com This technique relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. oup.com For Methyl L-histidinate, this could involve using compounds like Nτ-methyl-d3-l-histidine or other deuterated analogues. oup.com

The internal standard, which is chemically identical to the analyte but has a different mass due to the isotopic label, is added to the sample in a known amount at the beginning of the sample preparation process. researchgate.net This allows for the correction of any analyte loss that may occur during extraction, derivatization, and analysis. mdpi.com Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. nih.gov

Quantification is achieved by measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the isotopically labeled internal standard. mdpi.com This ratio is then used to calculate the exact concentration of the analyte in the original sample. This method provides high precision and accuracy, making it invaluable for metabolic studies and other research applications requiring reliable quantitative data. oup.comnih.gov

Table 2: Examples of Stable Isotopes Used in Histidine Quantification

| Isotopic Internal Standard | Analytical Technique | Application | Reference |

|---|---|---|---|

| Nτ-methyl-d3-l-histidine | LC-MS/MS | Quantification of Nτ-methylhistidine in myotubes | oup.com |

| Trideuteromethyl ester pentafluoropropionic derivatives | GC-MS | Quantification of urinary amino acids | mdpi.comresearchgate.net |

| Nτ-methyl-d3-histidine | LC-MS/MS | Quantification of Nτ-methylhistidine in plasma | nih.gov |

Optical Spectroscopy

Optical spectroscopy techniques are employed to investigate the electronic structure and optical properties of this compound, which are essential for its potential use in optical and optoelectronic applications.

UV-Visible (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Optical Transparency

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is used to measure the absorption, transmission, and reflectance of a material over a range of wavelengths, typically from 185 to 3300 nm. shimadzu.com This analysis provides information about the electronic transitions within the molecule and determines its optical transparency window. shimadzu.com For a material to be useful in nonlinear optical applications, it must be highly transparent in the visible and near-infrared regions of the spectrum. akjournals.com

Studies on L-histidine methyl ester dihydrochloride (LHMED), a closely related compound, show that it has a wide transparency window. akjournals.com The UV-Vis-NIR spectrum of LHMED crystals reveals no significant absorption in the entire visible and NIR region, with a lower UV cut-off wavelength around 230 nm. akjournals.com This broad transparency makes it suitable for frequency conversion applications. akjournals.comnih.gov The absorption in the UV region is attributed to electronic transitions within the crystal. akjournals.com

From the absorption spectrum, the optical band gap (Eg) of the material can be determined using the Tauc relation. For LHMED, the optical band gap has been estimated to be 5.35 eV. akjournals.com Similarly, for L-histidine hydrochloride hydrate (B1144303) (L-HHCLH), the band gap is reported as 5.45 eV. worldscientific.comworldscientific.com A wide band gap is a desirable characteristic for materials used in high-power and high-temperature optical applications. akjournals.com

Table 3: Optical Properties of Histidine-Based Crystals

| Compound | UV Cut-off Wavelength (nm) | Optical Transparency Range (nm) | Optical Band Gap (eV) | Reference |

|---|---|---|---|---|

| L-histidine methyl ester dihydrochloride (LHMED) | ~230 | 230 - 1000 | 5.35 | akjournals.com |

| L-histidine hydrochloride hydrate (L-HHCLH) | N/A | Transparent in UV and visible ranges | 5.45 | worldscientific.comworldscientific.com |

| L-histidinium trichloroacetate (B1195264) (LHTCA) | N/A | Transparent in UV to near IR | N/A | nih.gov |

Photoconductivity and Nonlinear Optical Properties Investigations

The nonlinear optical (NLO) properties of materials are of great interest for applications in optical communications, signal processing, and optical limiting. nih.govnih.gov Amino acid-based crystals, like those derived from histidine, are promising candidates for NLO applications because they often combine the high optical nonlinearity of organic molecules with the favorable thermal and mechanical properties of inorganic salts. nih.gov

Investigations into the NLO properties of L-histidine methyl ester dihydrochloride (LHMED) have confirmed its potential. akjournals.com The second-harmonic generation (SHG) efficiency of LHMED was measured to be 1.6 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. akjournals.com For L-histidine hydrochloride hydrate (L-HHCLH), the SHG efficiency was found to be even higher, at three times that of KDP. worldscientific.comworldscientific.com These results indicate that these materials are effective at frequency doubling, a key NLO process.

Photoconductivity studies investigate the change in electrical conductivity of a material when it is exposed to light. Research on L-histidinium p-toluenesulfonate, another histidine derivative, revealed negative photoconductivity, meaning its conductivity decreases upon illumination. researchgate.net The adsorption of histidine onto silver nanoparticles has also been shown to enhance the NLO parameters, suggesting that hybrid materials incorporating Methyl L-histidinate could be promising for NLO devices. nih.gov These studies collectively highlight the potential of histidine derivatives in the development of new photonic and optoelectronic technologies.

Table 4: Nonlinear Optical (NLO) Properties of Histidine Derivatives

| Compound | NLO Property | Finding | Reference |

|---|---|---|---|

| L-histidine methyl ester dihydrochloride (LHMED) | Second-Harmonic Generation (SHG) | 1.6 times that of KDP | akjournals.com |

| L-histidine hydrochloride hydrate (L-HHCLH) | Second-Harmonic Generation (SHG) | 3 times that of KDP | worldscientific.comworldscientific.com |

| L-histidinium p-toluenesulfonate (LHPT) | Photoconductivity | Negative photoconductivity observed | researchgate.net |

| Histidine on Silver | Nonlinear Optical (NLO) Parameters | Enhanced upon adsorption | nih.gov |

Theoretical and Computational Chemistry Studies

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of Methyl L-histidinate hydrochloride involves identifying stable conformers and mapping the potential energy surface to understand the energetic barriers between them.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. mdpi.comnih.gov DFT calculations are employed to optimize the geometry of this compound, locating the minimum energy structure corresponding to its most stable conformation (ground state).

In a typical DFT study, the geometry is optimized using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). nih.gov The optimization process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found. Subsequent frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). nih.gov

These calculations provide key geometric parameters. For this compound, this would include the bond lengths, bond angles, and dihedral angles that define its molecular architecture. The presence of the ester group and the imidazole (B134444) ring, along with the chiral center, leads to several possible low-energy conformations.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level) Note: These values are illustrative and based on typical parameters for similar amino acid esters.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | Cα - Cβ | 1.53 |

| Bond Length (Å) | Nα - Cα | 1.47 |

| Bond Length (Å) | C' - OMe | 1.35 |

| Bond Angle (°) | Nα - Cα - C' | 110.5 |

| Bond Angle (°) | Cα - Cβ - Cγ (imidazole) | 113.8 |

| Dihedral Angle (°) | Nα - Cα - Cβ - Cγ | -65.0 |

While DFT is highly effective, it is an approximate method. Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method that provides a more rigorous treatment of electron correlation—the interactions between electrons that are not fully captured in mean-field theories like Hartree-Fock. wikipedia.orgq-chem.comru.nl The second-order Møller-Plesset (MP2) method is widely used as it offers a significant improvement in accuracy over Hartree-Fock at a manageable computational cost. q-chem.comfiveable.me

MP2 calculations are particularly important for accurately describing non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial in determining the conformational preferences of flexible molecules like this compound. fiveable.me By applying MP2 theory, researchers can refine the geometries and relative energies of different conformers predicted by DFT, providing a more accurate energy landscape. The difference in energy between DFT and MP2 results can highlight the importance of electron correlation in stabilizing specific molecular conformations.

Molecules in the real world are rarely in the gas phase; they are typically in solution. The solvent can have a profound effect on molecular conformation and properties. Implicit solvation models are a computationally efficient way to account for these effects. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a popular choice. nih.gov

In the IEF-PCM method, the solvent is modeled as a continuous medium with a specific dielectric constant. The solute (this compound) is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This approach allows for the optimization of the molecule's geometry in a simulated solvent environment, providing insights into how its structure and stability might change from the gas phase to an aqueous or organic solution. For a charged species like the hydrochloride salt, modeling solvent effects is critical for obtaining realistic results.

To gain deeper insight into the electronic structure and bonding, the optimized wavefunctions from DFT or MP2 calculations are often subjected to further analysis.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis, developed by Richard Bader, partitions the molecular electron density to define atoms and the bonds between them. nih.govresearchgate.net This method identifies bond critical points (BCPs) in the electron density, and the properties at these points (such as the electron density, ρ(r), and its Laplacian, ∇²ρ(r)) reveal the nature of the chemical bonds. For this compound, QTAIM can be used to characterize the covalent bonds and, more importantly, to identify and quantify the strength of weaker non-covalent interactions like hydrogen bonds. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic orbitals. nih.gov A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, which represent charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, also known as hyperconjugation, stabilize the molecule. The second-order perturbation energy, E(2), associated with each donor-acceptor pair indicates the strength of the interaction. For this compound, NBO analysis can reveal the electronic interactions that stabilize its ground state conformation, such as the delocalization of electron density from nitrogen lone pairs into anti-bonding orbitals. nih.gov

Table 2: Representative NBO Analysis for a Key Interaction in this compound Note: This table illustrates a typical hyperconjugative interaction. Donor/acceptor orbitals and energies are representative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Nα | σ(Cα-Cβ) | 2.5 | n → σ |

| LP(1) N(imidazole) | π(C=C) | 18.0 | n → π |

Intermolecular Interactions and Molecular Dynamics Simulations

While the outline specifies intramolecular interactions, it is important to note that the hydrochloride form implies significant intermolecular ionic interactions in the solid state. However, focusing solely on the requested scope, we examine the intramolecular forces.

Intramolecular hydrogen bonds play a critical role in defining the conformational preferences of amino acids and their derivatives. In this compound, the protonated amino group (-NH3+), the imidazole ring (which can also be protonated), and the ester group's carbonyl oxygen are all potential hydrogen bond donors and acceptors.

Computational methods are ideal for identifying and characterizing these interactions. By analyzing the optimized geometry, one can identify short distances between hydrogen atoms and electronegative atoms (N or O) that are indicative of hydrogen bonding. The criteria for a hydrogen bond include not only the distance between the donor and acceptor but also a nearly linear angle (e.g., > 110°).

QTAIM analysis can confirm the presence of a bond critical point between the hydrogen donor and the acceptor, providing definitive evidence of the interaction. rsc.org NBO analysis can further quantify the strength of this interaction through the E(2) energy value associated with the charge transfer from the acceptor's lone pair to the donor's anti-bonding orbital (n → σ*). These analyses can reveal, for instance, a potential hydrogen bond between the ammonium (B1175870) group and the carbonyl oxygen, which would significantly stabilize a folded conformation of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Additive Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with their environment over time. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of this methodology can be understood from studies on similar molecules, such as L-histidine and its derivatives.

MD simulations can provide valuable insights into the conformational flexibility of this compound, the dynamics of its interactions with solvent molecules (typically water), and its binding characteristics with other molecules or "additives." These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of each particle over a defined period.

A relevant example of this application is the study of the binding characteristics of waldiomycin and its methyl ester analog to Staphylococcus aureus histidine kinase. nih.govplos.org In such a study, MD simulations were employed to refine the understanding of how these molecules, which share structural similarities with Methyl L-histidinate, interact with a biological target. nih.govplos.org The simulations can reveal key information such as:

Conformational Stability: By tracking the root-mean-square deviation (RMSD) of the molecule's atomic positions over time, researchers can assess its structural stability. plos.org

Interaction Energies: The strength and nature of interactions (e.g., hydrogen bonds, electrostatic interactions) between the molecule and its binding partner can be calculated. plos.org

Binding Modes: MD simulations can elucidate the preferred orientation and conformation of the molecule when it interacts with another entity. nih.gov

For this compound, MD simulations could be used to model its behavior in an aqueous solution, providing data on its hydration shell and the influence of the hydrochloride counter-ion on its structure and dynamics. Furthermore, if this compound is being studied for its interaction with a specific target, such as a protein or a material surface, MD simulations would be instrumental in characterizing the binding process at an atomic level.

The following table illustrates the type of data that can be generated from MD simulations, based on analogous studies of histidine-containing peptides. mun.ca

| Simulation Parameter | Description | Potential Insights for this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulation in representing the physical properties of the molecule. |

| Solvent Model | The representation of the solvent molecules in the simulation. | Crucial for understanding how the molecule behaves in a solution. |

| Simulation Time | The duration of the simulated trajectory. | Longer simulation times allow for the observation of slower, more complex molecular motions. |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | Ensures that the simulation is run under conditions that mimic a specific experimental environment (e.g., constant temperature and pressure). |

Computational Modeling of Microspecies Distribution and Reactivity

The chemical behavior and reactivity of this compound in a solution are highly dependent on the pH of the environment. This is because the molecule has multiple ionizable groups: the α-amino group and the imidazole ring of the histidine side chain. The protonation state of these groups changes with pH, leading to the existence of different ionic forms, or "microspecies," in equilibrium.

The distribution of microspecies is crucial for understanding the molecule's reactivity. For instance, the nucleophilicity of the imidazole nitrogen atoms and the α-amino group will vary significantly depending on their protonation state. A protonated group is generally a poor nucleophile, while a deprotonated group is a much better one.

Computational studies, often employing Density Functional Theory (DFT), can also provide insights into the intrinsic reactivity of each microspecies. These calculations can determine various electronic properties that correlate with reactivity, such as:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability of a molecule to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map shows the distribution of charge on the surface of a molecule, indicating regions that are prone to electrophilic or nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom can help to identify reactive sites.

A gas-phase experimental and theoretical study on protonated histidine methyl ester has provided valuable information on its structure and bonding. sigmaaldrich.com Such studies are foundational for understanding the inherent properties of the molecule that dictate its reactivity. sigmaaldrich.com

The following table summarizes the different microspecies of Methyl L-histidinate that would be expected in solution and how their predominance would change with pH.

| pH Range | Predominant Microspecies | Protonation State of α-amino group | Protonation State of Imidazole Ring |

| Strongly Acidic | Dicationic | -NH3+ | Imidazole-H+ |

| Moderately Acidic | Monocationic | -NH3+ | Imidazole |

| Near Neutral | Zwitterionic/Neutral | -NH3+ / -NH2 | Imidazole |

| Alkaline | Anionic | -NH2 | Imidazole |

Role as a Chiral Building Block in Asymmetric Synthesis

As a component of the "chiral pool," L-histidine and its esters provide a readily available source of defined stereochemistry. This allows chemists to build complex molecular architectures without the need for creating the chiral center from scratch, a process that is often inefficient.

The stereochemically defined backbone of L-histidine derivatives is instrumental in the enantioselective synthesis of complex natural products and pharmaceuticals. A notable example is the synthesis of (+)-pilocarpine, a medication used to treat glaucoma and dry mouth. In a multi-step synthesis, L-histidine is converted into a derivative, methyl (R)-2-bromo-3-(l-methyl-5-imidazolyl)propionate, where the original chirality of the amino acid is strategically used to control the stereochemistry of the final product researchgate.net. This process highlights how the inherent chirality of the starting material is transferred through successive reactions to create a complex, biologically active molecule with the correct three-dimensional structure.

Kinetic resolution is a technique used to separate a mixture of two enantiomers (a racemic mixture) by taking advantage of their different reaction rates with a chiral catalyst or reagent wikipedia.org. Derivatives of L-histidine have been successfully developed into highly effective catalysts for this purpose.

Researchers have designed and synthesized L-histidine-derived sulfonamides that act as potent catalysts for the enantioselective esterification of racemic carboxylic acids. In this process, the chiral catalyst preferentially reacts with one enantiomer of the carboxylic acid, converting it into an ester, while leaving the other enantiomer largely unreacted. This allows for the separation of the two. This method has demonstrated high levels of asymmetric induction, achieving selectivity factors (S = k_fast / k_slow) up to 56 for certain substrates nih.gov. The high efficiency is attributed to the formation of a structured intermediate where hydrogen bonding between the catalyst and the substrate plays a key role in the chiral recognition process nih.gov.

Table 1: Kinetic Resolution of Racemic Carboxylic Acids using an L-Histidine-Derived Sulfonamide Catalyst Data sourced from Organic Letters, 2008. nih.gov

| Racemic Carboxylic Acid Substrate | Selectivity Factor (S) |

|---|---|

| O-protected α-hydroxy carboxylic acids | Up to 56 |

| N-protected α-amino acids | High |

Peptide and Peptidomimetic Synthesis

Perhaps the most extensive use of this compound is in the synthesis of peptides and related molecules (peptidomimetics). The histidine residue itself is crucial for the biological activity of many peptides, and its unique imidazole side chain can participate in receptor binding and enzymatic catalysis mdpi.com.

In peptide synthesis, amino acids are linked together in a specific sequence. This requires precise control over which functional groups react. This compound is used as a C-terminally protected form of histidine, preventing the carboxylic acid from reacting out of turn . The synthesis of peptides is a challenging process, particularly with histidine, as its imidazole side chain can cause unwanted side reactions and racemization (loss of stereochemical purity) merckmillipore.compeptide.comnih.gov.

To overcome these issues, various protected forms of histidine are used. For instance, an intermediate can be prepared from histidine methyl ester dihydrochloride (B599025) where the imidazole nitrogen is protected with a tosylchloride group mdpi.com. For more complex syntheses, derivatives like N-im-trityl-L-histidine methyl ester are employed, where the bulky trityl group offers robust protection for the imidazole nitrogen, preventing side reactions during the sequential addition of other amino acids mdpi.com. Solid-phase peptide synthesis (SPPS) often utilizes derivatives such as N-9-fluorenylmethyloxycarbonyl-N-trityl-L-histidine to build peptide chains on a solid support scielo.brplu.mx.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as greater stability or enhanced biological activity. A key strategy in their design is to introduce conformational constraints, which lock the molecule into a specific three-dimensional shape that is optimal for binding to its biological target mdpi.comresearchgate.net.

Starting from histidine derivatives, chemists can introduce various modifications to restrict the molecule's flexibility. These modifications include:

Alkylation: Adding alkyl groups (e.g., a methyl group) to the α-carbon or β-carbon of the histidine backbone mdpi.com.

Cyclization: Forming new rings that incorporate parts of the amino acid structure, such as in the synthesis of spinacine, a cyclic analogue of histidine mdpi.com.

Unsaturation: Introducing double bonds, for example, to create α,β-dehydro-histidine derivatives mdpi.com.

These structural changes influence the torsional angles of the amino acid's side chain, which is critical for precise interactions with biological receptors mdpi.com. For example, researchers have synthesized tripeptidomimetics containing 2-alkyl-L-histidine residues to create potent antifungal agents. The added alkyl groups increase the molecule's lipophilicity, enhancing its ability to disrupt fungal cell membranes nih.gov.

The ultimate goal of using this compound as a building block is often to create molecules with specific biological functions. Its derivatives have been incorporated into a wide array of compounds with therapeutic or diagnostic potential.

A prime example is the development of novel antifungal agents. By incorporating synthetically modified 2-alkyl-L-histidine residues into short peptide chains, scientists have created peptidomimetics with potent activity against the pathogenic fungus Cryptococcus neoformans. In one study, a peptidomimetic containing an adamantan-1-yl group attached to the histidine ring (compound 6f ) exhibited an IC50 value of 0.60 μg/mL and a minimum fungicidal concentration (MFC) of 0.63 μg/mL, making it more potent than the conventional antifungal drug amphotericin B nih.gov. These compounds are believed to function by inserting themselves into and disrupting the fungal cell membrane nih.gov.

**Table 2: Antifungal Activity of Histidine-Rich Peptidomimetics against C. neoformans*** *Data sourced from ACS Medicinal Chemistry Letters, 2014. nih.gov

| Compound | Modifying Group | IC₅₀ (μg/mL) | MFC (μg/mL) |

|---|---|---|---|

| 5f | Adamantan-1-yl | 1.00 | 1.12 |

| 6f | Adamantan-1-yl | 0.60 | 0.63 |

| 9f | Adamantan-1-yl | 1.10 | 1.25 |

| 10f | Adamantan-1-yl | 0.90 | 1.00 |

| Amphotericin B | (Standard Drug) | 0.69 | 1.25 |

Furthermore, histidine derivatives synthesized from precursors like Nα-Boc-L-histidine methyl ester can be functionalized to act as bifunctional chelating agents. These molecules are designed to bind tightly to radioactive metal ions, such as technetium-99m (⁹⁹ᵐTc), for use in nuclear medicine imaging nih.gov. The histidine portion serves as a stable scaffold for the metal ion, while another part of the molecule can be attached to a biomolecule (like an antibody or peptide) to target specific tissues or cells in the body.

Q & A

Q. What are the recommended methods for synthesizing Methyl L-histidinate hydrochloride in laboratory settings?

this compound is typically synthesized via esterification of L-histidine using methanol under acidic conditions. A methodological approach involves:

- Dissolving L-histidine in anhydrous methanol saturated with hydrogen chloride gas (HCl) at 0–4°C for 12–24 hours .

- Neutralizing excess acid with a weak base (e.g., sodium bicarbonate) and purifying the product via recrystallization from ethanol/water mixtures .

- Validating synthesis success using melting point analysis (expected range: 207°C with decomposition) and optical rotation measurements (e.g., [α]D = +9° in water) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR peaks (e.g., methyl ester protons at δ 3.7–3.8 ppm; imidazole protons at δ 7.1–8.1 ppm) .

- Elemental Analysis : Verify stoichiometry (expected: C 34.73%, H 5.36%, N 17.34%, Cl 29.26%) .

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃Cl₂N₃O₂ | |

| Molecular Weight | 242.103 g/mol | |

| Melting Point | 207°C (decomposition) | |

| Optical Rotation ([α]D) | +9° (c = 2 in H₂O) |

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of fine particles .

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) to mitigate hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize by-products?

A factorial design approach (e.g., 2³ factorial matrix) can systematically evaluate variables:

- Temperature : Lower temperatures (0–4°C) reduce racemization but prolong reaction time .

- HCl Concentration : Excess HCl accelerates esterification but risks over-acidification; optimize molar ratios (e.g., 1:5 histidine:HCl) .

- Reaction Time : Monitor via TLC or HPLC to terminate before side reactions (e.g., methyl ester hydrolysis) dominate .

Q. What analytical techniques are most effective for detecting trace impurities?

- LC-MS/MS : Detect trace impurities (e.g., unreacted L-histidine, methyl ester hydrolysis products) with a limit of detection (LOD) <0.1% .

- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to assess hygroscopicity-related degradation .

- X-ray Powder Diffraction (XRPD) : Identify polymorphic forms that may affect bioavailability .

Q. How should conflicting data regarding physicochemical properties be resolved?

Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Photostability Testing : Expose to UV light (ICH Q1B guidelines) to assess susceptibility to light-induced decomposition .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.